7-Methoxy-1-methyl-2-tetralone
Overview
Description
Synthesis Analysis 7-Methoxy-1-methyl-2-tetralone is a compound of significant interest in organic chemistry due to its utility as a versatile intermediate for the preparation of biologically relevant molecules. Its synthesis involves efficient methods such as directed metallation followed by regioselective methylene oxidation, providing access to highly oxygenated tetralone analogs useful for constructing molecules of biological interest (Ghatak et al., 2003). Another synthesis approach is by bromination, reduction, and protection of commercially available 7-methoxy-α-tetralone, leading to its methylated derivative (Poon & Banerjee, 2009).
Molecular Structure Analysis The molecular structure of 7-methoxy-1-tetralone derivatives has been elaborated through X-ray analysis, revealing specific configurations such as the pyran ring adopting a boat form, and the fused six-membered ring taking a screw-boat form, indicating the compound's complex stereochemistry (Yu et al., 2005).
Chemical Reactions and Properties 7-Methoxy-1-tetralone undergoes various chemical reactions, including bromination, reduction, and protection, to yield key intermediates for further chemical synthesis. These reactions showcase the compound's reactivity and its potential as a building block in organic synthesis (Poon & Banerjee, 2009).
Physical Properties Analysis While specific studies on the physical properties of 7-Methoxy-1-methyl-2-tetralone such as melting point, boiling point, and solubility were not directly found, these properties can generally be inferred based on its structural analogs and are crucial for its handling and application in synthesis processes.
Chemical Properties Analysis The chemical properties of 7-Methoxy-1-methyl-2-tetralone, including its reactivity towards nucleophiles and electrophiles, its participation in cycloaddition reactions, and its role as an intermediate in the synthesis of biologically active molecules, highlight its importance in synthetic organic chemistry. Its ability to undergo various transformations makes it a valuable compound for constructing complex molecules (Ghatak et al., 2003).
Scientific Research Applications
Synthesis of Analgesics
7-Methoxy-1-tetralone is used as a precursor in the synthesis of analgesic compounds. For instance, derivatives of hexahydro-1H-3-benzazonine, synthesized from 7-methoxy-1-tetralone, have shown analgetic activity comparable to codeine (Shiotani, Kometani, & Mitsuhashi, 1975).
Anti-Cancer Properties
A study on 7-Methoxy-1-tetralone (MT) revealed its potential in treating hepatocellular carcinoma (HCC). MT was found to suppress cell proliferation and migration in HCC cells, inducing apoptosis and affecting various signaling pathways (Wen et al., 2020).
Synthesis of Natural Products
This compound is used as a starting material for synthesizing various natural products. For instance, it has been employed in the synthesis of diterpenes, sesquiterpenes, and other natural products, demonstrating its versatility as a building block in organic synthesis (Poon et al., 2008).
Pharmaceutical Applications
In pharmaceutical chemistry, it serves as an intermediate for various drug syntheses. For example, it has been used in the synthesis of tetralone acid analogues of podophyllotoxin with antimitotic activity, highlighting its significance in developing new therapeutic agents (Shivakumar et al., 2014).
Methodological Improvements in Organic Synthesis
Research has focused on developing efficient and practical methods for synthesizing 7-Methoxy-1-tetralone and its derivatives, indicating its importance in synthetic organic chemistry (Cabrera & Banerjee, 2010).
Safety And Hazards
Future Directions
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-methyl-2-tetralone. This technology offers significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
properties
IUPAC Name |
7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIWPPSNJSVFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305388 | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-methyl-2-tetralone | |
CAS RN |
1204-23-5 | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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